molecular formula C9H5BrN2O2 B1505570 2-Bromo-6-nitroquinoline CAS No. 1378259-42-7

2-Bromo-6-nitroquinoline

Cat. No.: B1505570
CAS No.: 1378259-42-7
M. Wt: 253.05 g/mol
InChI Key: HQJTYNNFNUQDHN-UHFFFAOYSA-N
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Description

2-Bromo-6-nitroquinoline is a brominated and nitro-substituted derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of a bromine atom at the 2-position and a nitro group at the 6-position of the quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-6-nitroquinoline can be synthesized through several synthetic routes. One common method involves the nitration of 2-bromoquinoline using nitric acid and sulfuric acid under controlled conditions. Another approach is the bromination of 6-nitroquinoline using bromine in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations. The choice of synthetic route depends on factors like cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-nitroquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be carried out using reducing agents like iron (Fe) and hydrochloric acid (HCl) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of amino derivatives.

  • Substitution: Formation of various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-nitroquinoline has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems and as a tool in molecular biology research.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2-Bromo-6-nitroquinoline is similar to other brominated and nitro-substituted quinolines, such as 2-bromoquinoline and 6-nitroquinoline. its unique combination of bromine and nitro groups at specific positions on the quinoline ring system gives it distinct chemical properties and reactivity. This makes it particularly useful in certain applications where other similar compounds may not be as effective.

Comparison with Similar Compounds

  • 2-Bromoquinoline

  • 6-Nitroquinoline

  • 2-Bromo-3-nitroquinoline

  • 2-Bromo-5-nitroquinoline

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Properties

IUPAC Name

2-bromo-6-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-9-4-1-6-5-7(12(13)14)2-3-8(6)11-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJTYNNFNUQDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Br)C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00707441
Record name 2-Bromo-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00707441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378259-42-7
Record name 2-Bromo-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00707441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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